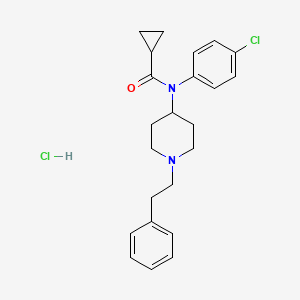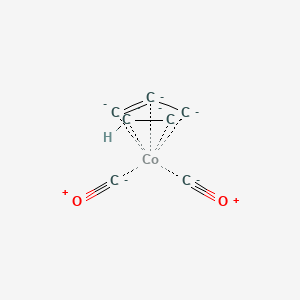
Carbon monoxide;cobalt;cyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;cobalt;cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with cobalt carbonyls. One common method is the reaction of cyclopentadiene with dicobalt octacarbonyl (Co2(CO)8) under controlled conditions. The reaction proceeds as follows:
2C5H6+Co2(CO)8→2C5H5Co(CO)2+2CO
This reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Carbon monoxide;cobalt;cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt oxides.
Reduction: It can be reduced to form cobalt metal.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include cobalt oxides, cobalt metal, and substituted cobalt complexes, depending on the type of reaction and reagents used .
Aplicaciones Científicas De Investigación
Carbon monoxide;cobalt;cyclopenta-1,3-diene has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which carbon monoxide;cobalt;cyclopenta-1,3-diene exerts its effects involves the coordination of the cobalt center with various substrates. The cyclopentadienyl ring and carbonyl ligands stabilize the cobalt center, allowing it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve the formation and cleavage of metal-ligand bonds .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to carbon monoxide;cobalt;cyclopenta-1,3-diene include:
Carbon monoxide;cyclopenta-1,3-diene;manganese: This compound features a manganese center instead of cobalt and has similar coordination chemistry.
Cyclopentadienyl molybdenum tricarbonyl dimer: This compound features a molybdenum center and three carbonyl ligands, with similar applications in catalysis.
Uniqueness
This compound is unique due to its specific coordination environment and the stability provided by the cyclopentadienyl and carbonyl ligands. This stability allows it to participate in a wide range of reactions and makes it a versatile catalyst in organic synthesis .
Propiedades
Fórmula molecular |
C7HCoO2-5 |
|---|---|
Peso molecular |
176.01 g/mol |
Nombre IUPAC |
carbon monoxide;cobalt;cyclopenta-1,3-diene |
InChI |
InChI=1S/C5H.2CO.Co/c1-2-4-5-3-1;2*1-2;/h1H;;;/q-5;;; |
Clave InChI |
SGRYRQNCFMATEH-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[CH-]1[C-]=[C-][C-]=[C-]1.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


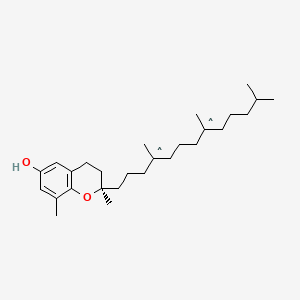
![2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]-N-(trideuterio(113C)methyl)benzamide](/img/structure/B12350401.png)

![(E)-[5-bromo-3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12350409.png)

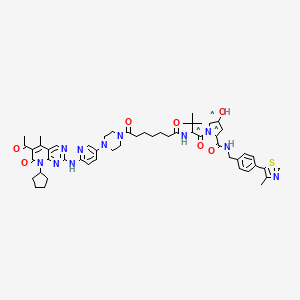
![4-(butylamino)-2-(3-fluorophenyl)-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12350428.png)
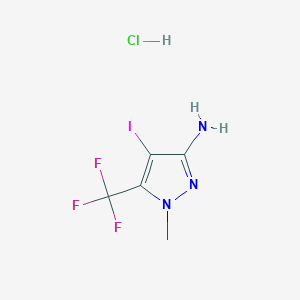
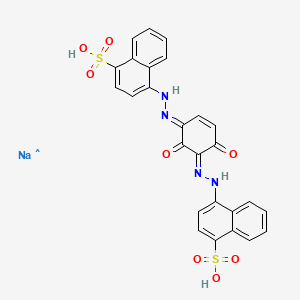
![[1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol,5b,6,7,12b,13,14-hexahydro-13-methyl-, (5bR,6S,12bS)-](/img/structure/B12350447.png)
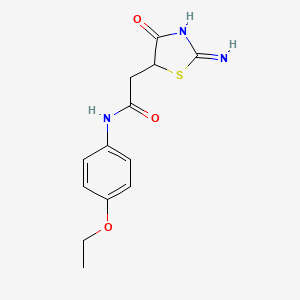
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350454.png)

